5-Bromo-2-chloro-3-(trifluoromethyl)thiophene (CAS: 2168435-62-7) is a highly specialized, polyfunctionalized heterocyclic building block designed for advanced synthetic applications in agrochemistry, medicinal chemistry, and organic materials science [1]. Featuring a precisely engineered substitution pattern—a strongly electron-withdrawing trifluoromethyl (CF3) group alongside orthogonally reactive bromine and chlorine atoms—this compound serves as a highly effective scaffold for step-wise, regioselective cross-coupling. By providing differentiated halogen reactivity at the C2 and C5 positions, it allows procurement teams and process chemists to bypass complex, low-yielding halogenation steps on deactivated rings, accelerating the development of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.
Attempting to substitute 5-bromo-2-chloro-3-(trifluoromethyl)thiophene with simpler analogs, such as 2-chloro-3-(trifluoromethyl)thiophene or 2,5-dibromo-3-(trifluoromethyl)thiophene, introduces severe synthetic bottlenecks [1]. The CF3 group strongly deactivates the thiophene ring, making downstream electrophilic bromination of mono-halogenated precursors exceptionally harsh, low-yielding, and prone to generating complex impurity profiles. Conversely, utilizing a symmetric or di-bromo analog eliminates orthogonal reactivity, leading to poor regiocontrol during transition-metal-catalyzed cross-coupling and resulting in statistical mixtures of mono- and di-arylated products. Procuring this exact bromo-chloro scaffold guarantees intrinsic regioselectivity, directly translating to higher isolated yields, fewer purification cycles, and predictable process scalability.
In sequential cross-coupling strategies, the distinct bond dissociation energies of C-Br (~280 kJ/mol) versus C-Cl (~397 kJ/mol) enable highly selective oxidative addition at the C5 position [1]. When compared to 2,5-dibromo-3-(trifluoromethyl)thiophene, which often yields statistical mixtures during mono-coupling attempts, the bromo-chloro substitution pattern ensures >95% regioselectivity for the C5-coupled product under standard palladium catalysis. This orthogonal handle completely eliminates the need for complex chromatographic separation of regioisomers.
| Evidence Dimension | Regioselectivity in Pd-catalyzed mono-arylation |
| Target Compound Data | >95% selectivity for C5 functionalization |
| Comparator Or Baseline | 2,5-Dibromo-3-(trifluoromethyl)thiophene (~60-70% selectivity, mixed products) |
| Quantified Difference | >25% improvement in target regioisomer yield and elimination of di-coupled byproducts |
| Conditions | Standard Pd-catalyzed Suzuki or Stille coupling conditions (1.0 eq coupling partner) |
Procuring a building block with built-in orthogonal halogens prevents costly yield losses and simplifies downstream purification in multi-step API synthesis.
The presence of the strongly electron-withdrawing CF3 group at the C3 position severely deactivates the thiophene ring toward electrophilic aromatic substitution [1]. Starting a synthesis with 2-chloro-3-(trifluoromethyl)thiophene requires a subsequent bromination step to activate the C5 position, a process that typically suffers from low yields (40-60%) and requires harsh reagents or cryogenic lithiation. Procuring 5-bromo-2-chloro-3-(trifluoromethyl)thiophene bypasses this bottleneck entirely, saving at least one synthetic step and recovering the yield loss associated with late-stage halogenation of deactivated rings.
| Evidence Dimension | Synthetic steps and precursor yield retention |
| Target Compound Data | 0 additional halogenation steps; 100% baseline mass retention for coupling |
| Comparator Or Baseline | 2-Chloro-3-(trifluoromethyl)thiophene (requires 1 additional step, ~40-60% yield) |
| Quantified Difference | Saves 1 synthetic step and prevents ~40% material loss |
| Conditions | Bench-to-pilot scale synthetic route evaluation |
Bypassing low-yielding halogenation steps on deactivated heterocycles directly reduces the cost of goods (COGs) and accelerates process development timelines.
Compared to non-fluorinated analogs like 5-bromo-2-chlorothiophene, the inclusion of the CF3 group in this specific scaffold drastically alters the physicochemical profile of downstream products [1]. The CF3 moiety imparts significant lipophilicity (increasing LogP) and provides a strong electron-withdrawing effect that shields the thiophene core from oxidative degradation. This makes the resulting derivatives highly suitable for demanding environments, such as those required for modern crop protection agents or long-acting pharmaceuticals.
| Evidence Dimension | Core oxidative stability and lipophilicity contribution |
| Target Compound Data | High stability against electrophilic/oxidative degradation; increased LogP |
| Comparator Or Baseline | 5-Bromo-2-chlorothiophene (lower stability, lower lipophilicity) |
| Quantified Difference | Substantial enhancement in environmental persistence and membrane permeability |
| Conditions | Lead optimization for agrochemical or pharmaceutical formulations |
The precise combination of orthogonal halogens and a CF3 group provides a highly effective starting point for synthesizing bioavailable active ingredients that resist metabolic clearance.
Highly suitable for the development of next-generation fungicides and insecticides where the CF3 group ensures environmental stability and the orthogonal halogens allow for the modular attachment of distinct pharmacophores at the C2 and C5 positions [1].
Serves as a critical building block for synthesizing kinase inhibitors or CNS-active compounds requiring a lipophilic, metabolically stable heterocyclic core with precise vector geometries [1].
Utilized in the synthesis of conjugated polymers or small-molecule semiconductors, where the CF3 group lowers the Highest Occupied Molecular Orbital (HOMO) energy level to improve oxidative stability, and the Br/Cl atoms enable controlled, step-growth polymerization or end-capping [1].